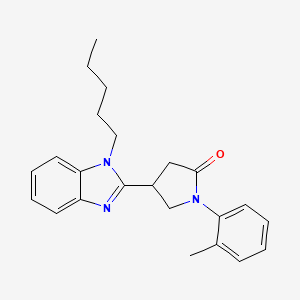

1-(2-methylphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- MMB-2201 has gained attention due to its psychoactive properties and potential for recreational use. It is often sold as a research chemical or designer drug.

1-(2-methylphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids found in cannabis.

Preparation Methods

Synthetic Routes: The synthesis of MMB-2201 involves several steps. One common synthetic route starts with the condensation of 2-methylbenzaldehyde with 1-pentyl-1H-benzimidazole-2-carbaldehyde, followed by cyclization to form the pyrrolidinone ring.

Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve refluxing the reactants in appropriate solvents (such as ethanol or acetonitrile) with acid catalysts.

Industrial Production: Industrial-scale production methods for MMB-2201 are not well-documented due to its status as a research chemical. clandestine laboratories may produce it using similar synthetic routes.

Chemical Reactions Analysis

Reactivity: MMB-2201 is susceptible to various chemical reactions

Common Reagents and Conditions: Reagents like reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and Lewis acids (e.g., boron trifluoride) may be employed.

Major Products: Metabolites and derivatives resulting from these reactions contribute to MMB-2201’s pharmacological effects.

Scientific Research Applications

Chemistry: Researchers study MMB-2201 to understand its structure-activity relationship and explore modifications for novel analogs.

Biology: MMB-2201’s interaction with cannabinoid receptors (CB1 and CB2) is of interest for understanding its effects on the endocannabinoid system.

Medicine: Although not approved for medical use, MMB-2201’s pharmacological properties may inspire drug development.

Industry: Its illicit use as a recreational drug drives interest in forensic analysis and toxicology.

Mechanism of Action

- MMB-2201 primarily acts as a CB1 receptor agonist, affecting the central nervous system. Activation of CB1 receptors leads to altered neurotransmitter release, resulting in psychoactive effects.

- The compound’s mechanism involves modulation of G-protein-coupled receptor signaling pathways, impacting neuronal excitability and synaptic transmission.

Comparison with Similar Compounds

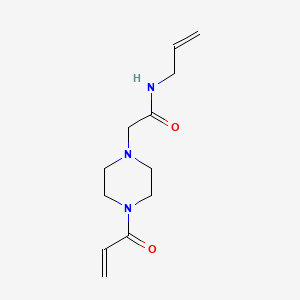

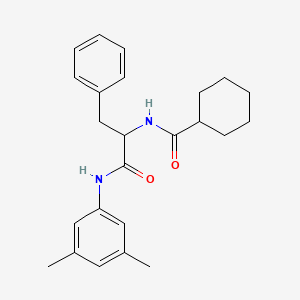

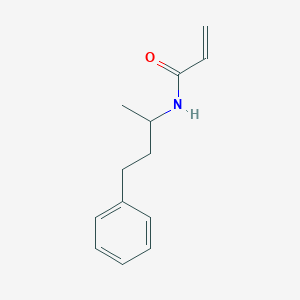

Similar Compounds:

Uniqueness: MMB-2201’s specific benzimidazole-pyrrolidinone scaffold sets it apart from other synthetic cannabinoids.

Remember that MMB-2201’s legal status varies globally, and its use carries risks due to limited safety data Always exercise caution and adhere to legal regulations

Properties

Molecular Formula |

C23H27N3O |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

1-(2-methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C23H27N3O/c1-3-4-9-14-25-21-13-8-6-11-19(21)24-23(25)18-15-22(27)26(16-18)20-12-7-5-10-17(20)2/h5-8,10-13,18H,3-4,9,14-16H2,1-2H3 |

InChI Key |

DFHWBTWCVMBOMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11038850.png)

![4-amino-3-methyl-1-(4-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038876.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11038877.png)

![2,2-Dimethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide](/img/structure/B11038882.png)

![1-(2,2,4,6,8-pentamethylquinolin-1(2H)-yl)-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}ethanone](/img/structure/B11038902.png)

![8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11038909.png)

![Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11038913.png)

![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038917.png)

methylidene]urea](/img/structure/B11038923.png)

![N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11038935.png)

![4-Amino-1-(4-chlorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038936.png)